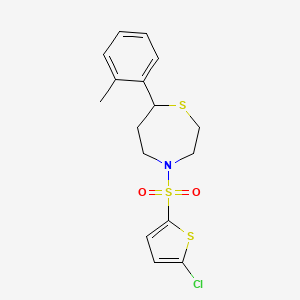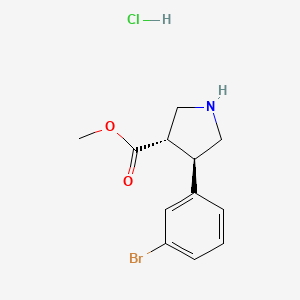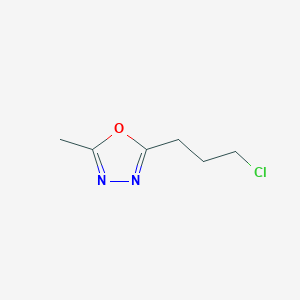![molecular formula C15H15N5OS2 B2876248 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034303-36-9](/img/structure/B2876248.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole and thiadiazole, both of which are heterocyclic compounds containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of the thiadiazole and benzothiazole rings in the compound contributes to its unique chemical properties .科学的研究の応用
1. Synthesis and Anti-Arrhythmic Activity
A study by Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of the newly synthesized compounds, which include structures related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide, showed significant anti-arrhythmic activity. This highlights the potential of these compounds in the development of new anti-arrhythmic drugs (Abdel‐Aziz et al., 2009).
2. Antimicrobial Studies
Anuse, D. G., Mali, S. N., Thorat, B., Yamgar, R., & Chaudhari, H. K. (2019) conducted a study on substituted 2-aminobenzothiazoles derivatives, including compounds structurally similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide. The synthesized compounds were evaluated for their antimicrobial activity and showed promising results against various bacterial and fungal strains. This suggests the potential application of these compounds in the development of new antimicrobial agents (Anuse et al., 2019).
3. Mycobacterium Tuberculosis GyrB Inhibitors
In a study by Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013), a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds in this series showed promising activity and could be a potential lead compound for developing new antituberculosis drugs (Jeankumar et al., 2013).
4. Anticancer Activity
Tiwari, S. V., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D. K., & Nikalje, A. P. (2017) synthesized a series of Schiff’s bases containing thiadiazole and benzamide groups, which are structurally related to the compound . These compounds exhibited promising anticancer activity against several human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).
5. Anti-Mycobacterial Chemotypes
Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study revealed several compounds with potential anti-tubercular activity, highlighting the importance of this class of compounds in developing new treatments for tuberculosis (Pancholia et al., 2016).
作用機序
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific context.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell signaling, metabolism, and other cellular processes.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence the compound’s absorption and distribution, while metabolic stability and interactions with drug-metabolizing enzymes can affect its metabolism and excretion .
Result of Action
Based on the reported biological activities of similar compounds, it is likely that the compound could have effects such as modulation of enzyme activity, alteration of cell signaling pathways, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the physiological environment within the body, including factors such as blood flow, tissue distribution, and the presence of biological barriers, can also influence the compound’s action .
特性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(15-18-11-3-1-2-4-12(11)22-15)17-10-5-7-20(8-6-10)13-9-16-23-19-13/h1-4,9-10H,5-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMURCBADFGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)
![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)
![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)



![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)